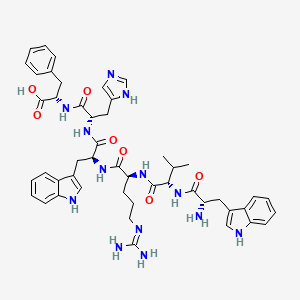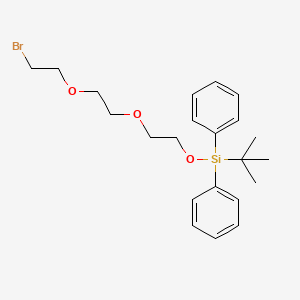
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane: is a complex organosilicon compound It features a bromine atom, two methyl groups, two phenyl groups, and a trioxa-siladodecane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the silicon atom and the organic groups attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes and siloxanes.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学的研究の応用
Chemistry: 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
作用機序
The mechanism of action of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the silicon-oxygen backbone play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another similar compound with different substituents, affecting its chemical properties and reactivity.
Uniqueness: The presence of the bromine atom in 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane makes it particularly unique, as it allows for specific substitution reactions that are not possible with its analogs .
特性
CAS番号 |
176703-18-7 |
|---|---|
分子式 |
C22H31BrO3Si |
分子量 |
451.5 g/mol |
IUPAC名 |
2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H31BrO3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13H,14-19H2,1-3H3 |
InChIキー |
WFKGYKMBGRIHTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
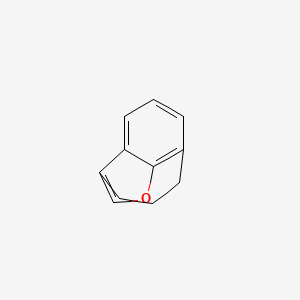
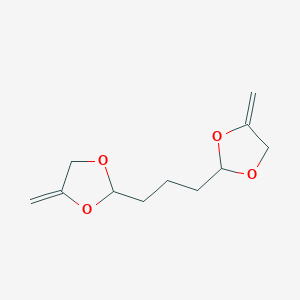
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
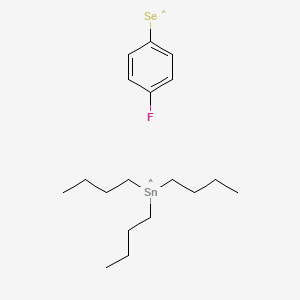
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
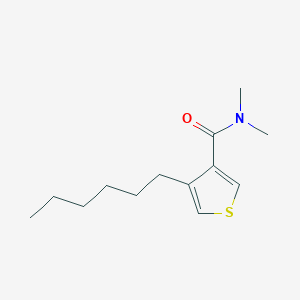
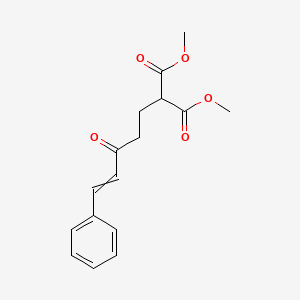
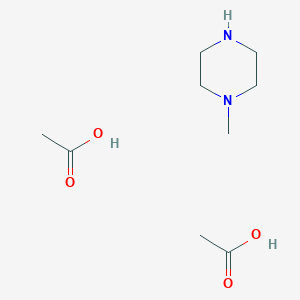
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
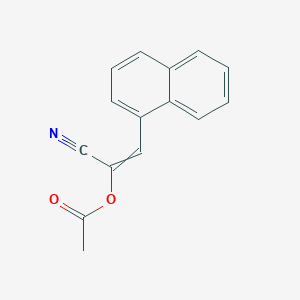
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
